5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid
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Overview
Description
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid is a heterocyclic compound that features both a thiophene and a pyrrole ring in its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid typically involves the formation of the thiophene and pyrrole rings followed by their coupling. One common method for synthesizing thiophene derivatives is the Gewald reaction, which involves the condensation of a ketone or aldehyde with a cyanoacetamide in the presence of elemental sulfur . The pyrrole ring can be synthesized using the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the thiophene ring can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form different derivatives with altered electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and pyrrole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a carboxylic acid, while substitution reactions can introduce various functional groups onto the thiophene or pyrrole rings .
Scientific Research Applications
5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s derivatives have shown potential as antimicrobial and anticancer agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid involves its interaction with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes . In cancer research, it may act by interfering with cell signaling pathways and inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzothiophene: Similar in structure but lacks the pyrrole ring.
Thiophene-2-carboxylic acid: Contains the thiophene ring but not the pyrrole ring.
Pyrrole-2-carboxylic acid: Contains the pyrrole ring but not the thiophene ring.
Uniqueness
The uniqueness of 5-(5-Hydroxybenzo[b]thiophen-2-yl)-1H-pyrrole-2-carboxylic acid lies in its combined thiophene and pyrrole rings, which confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(5-hydroxy-1-benzothiophen-2-yl)-1H-pyrrole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO3S/c15-8-1-4-11-7(5-8)6-12(18-11)9-2-3-10(14-9)13(16)17/h1-6,14-15H,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUOGIAIWMVMESN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)C=C(S2)C3=CC=C(N3)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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